Product packaging for Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH(Cat. No.:)

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

Cat. No.: B12116395
M. Wt: 628.7 g/mol
InChI Key: XRZYEHJQJDKNHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is a synthetic tetrapeptide derivative protected at the N-terminus with a 9-fluorenylmethoxycarbonyl (Fmoc) group, designed for use in Solid-Phase Peptide Synthesis (SPPS). This compound, composed entirely of racemic DL-proline residues, serves as a key intermediate for introducing contiguous proline sequences into peptide chains. Such sequences are of significant research interest due to the unique conformational constraints imposed by the proline pyrrolidine ring, which can influence peptide backbone folding and stability. The use of racemic DL-amino acids provides a mixture of stereoisomers, which can be valuable for studying the effects of chirality on peptide structure and function or for creating diverse peptide libraries for screening purposes. In SPPS, the Fmoc group is selectively removed under mild basic conditions (e.g., with piperidine), allowing for sequential chain elongation while the side chain of the C-terminal proline is attached to the solid support. Incorporating multiple prolines, especially in the form of dipeptide or larger segments like this tetramer, can help mitigate synthetic challenges such as aggregation or poor coupling efficiency often encountered in difficult peptide sequences. Peptides rich in proline are relevant in various research areas, including the study of protein-protein interactions, collagen mimics, and the development of therapeutic agents. This product is intended for research purposes only and is not for diagnostic, therapeutic, or cosmetic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40N4O7 B12116395 Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYEHJQJDKNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control in Oligo Dl Proline Construction

Modern Solid-Phase Peptide Synthesis (SPPS) Strategies for Fmoc-Protected Peptides

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides like Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH. In SPPS, the peptide chain is incrementally built upon an insoluble polymer support, which simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. bachem.comnih.gov The Fmoc/tBu strategy, in particular, offers a robust and versatile framework for this synthesis.

Optimized Fmoc/tBu Chemistry in Sequential Amino Acid Coupling

The Fmoc/tert-butyl (tBu) strategy is a cornerstone of modern SPPS due to its use of orthogonal protecting groups. peptide.comcsic.es The N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while side chains, if present, are protected by acid-labile groups such as t-butyl (tBu). csic.esnih.gov This orthogonality is crucial as it allows for selective deprotection at each step of the synthesis. peptide.com

The synthesis cycle for an Fmoc-protected peptide on a solid support involves two key steps:

Fmoc Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). chempep.com The cleavage occurs via a β-elimination mechanism, releasing the free amine and a dibenzofulvene-piperidine adduct, which is washed away. peptide.comchempep.com

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain. This process is repeated until the desired peptide sequence is fully assembled. researchgate.net

The efficiency of both deprotection and coupling is paramount to obtaining a high-purity final product. Incomplete reactions at any stage can lead to deletion sequences, which are often difficult to separate from the target peptide. researchgate.net For proline-rich sequences, aggregation of the growing peptide chain can sometimes hinder reaction kinetics, although this is less pronounced in shorter oligomers. peptide.com

Selection and Performance of Advanced Coupling Reagents (e.g., DIC, HOBt, HATU, PyBOP)

The formation of the amide bond between amino acids requires the activation of the carboxylic acid group of the incoming amino acid. mdpi.com The choice of coupling reagent is critical for achieving high coupling efficiency and, crucially, for minimizing racemization, a significant challenge when incorporating DL-amino acids. bachem.com

Carbodiimides (DIC): Diisopropylcarbodiimide (DIC) is a common activating agent. bachem.comrsc.org It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. csic.es However, this intermediate is susceptible to racemization. To mitigate this, additives are almost always used. peptide.com

Benzotriazole Additives (HOBt): 1-Hydroxybenzotriazole (HOBt) is a classic additive used in conjunction with carbodiimides like DIC. bachem.compeptide.com HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization. highfine.com Despite its effectiveness, the explosive nature of anhydrous HOBt has led to the development of safer alternatives. bachem.comrsc.org

Aminium/Uronium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available. peptide.comsigmaaldrich.com HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), which is more reactive than HOBt and provides anchimeric assistance from its pyridine (B92270) nitrogen, accelerating coupling and further suppressing racemization. sigmaaldrich.com

Phosphonium Reagents (PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another highly effective coupling reagent that forms HOBt active esters. peptide.com It is known for rapid and clean coupling reactions and is considered less hazardous than its predecessor, BOP. peptide.comsigmaaldrich.com

The selection of a coupling reagent depends on factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions. For the synthesis of an oligo-proline sequence, where steric hindrance can be a factor, potent reagents like HATU or PyBOP are often preferred.

Interactive Table: Comparison of Common Coupling Reagents in SPPS

Reagent Class Example(s) Mechanism/Key Features Advantages Disadvantages
Carbodiimide DIC Forms reactive O-acylisourea intermediate. Inexpensive; resulting urea (B33335) is soluble. bachem.com High risk of racemization without additives. peptide.com
Benzotriazole Additive HOBt Forms OBt-active esters, suppressing racemization. bachem.com Effective racemization suppression. peptide.com Potentially explosive when anhydrous. rsc.org
Aminium/Uronium HATU Forms highly reactive OAt-active esters. sigmaaldrich.com Very high coupling efficiency; low racemization. peptide.com Higher cost; can cause guanidinylation of the free N-terminus if used in excess. sigmaaldrich.com

| Phosphonium | PyBOP | Forms OBt-active esters. sigmaaldrich.com | High efficiency; byproducts are less hazardous than BOP; suitable for hindered couplings. peptide.com | Higher cost than carbodiimides. |

Role of Polymeric Supports and Solvent Systems in SPPS Efficiency

The solid support and solvent system are integral to the success of SPPS. bachem.com

Polymeric Supports: The most common supports are based on polystyrene (PS) cross-linked with 1% divinylbenzene. bachem.com These resins must be chemically inert to the reaction conditions and must swell effectively in the chosen solvents to allow reagents to access the reaction sites within the polymer matrix. bachem.comnih.gov The accessibility of these sites is directly dependent on the degree of swelling. nih.gov For the synthesis of a C-terminal carboxylic acid like this compound, a resin with a linker sensitive to the final acid cleavage, such as a Wang or 2-chlorotrityl chloride (CTC) resin, would be employed. researchgate.netacs.org

Solvent Systems: The solvent must be capable of swelling the resin, dissolving the reactants, and facilitating the chemical reactions. nih.gov N,N-dimethylformamide (DMF) is the most widely used solvent in Fmoc-SPPS due to its excellent solvating properties. csic.esresearchgate.net Other solvents like N-methyl-2-pyrrolidone (NMP) are also used, sometimes in mixtures with other solvents like dichloromethane (B109758) (DCM) or dimethyl sulfoxide (B87167) (DMSO) to disrupt peptide aggregation. researchgate.netpeptide.com There is a growing effort to replace these traditional solvents with "greener," less toxic alternatives. researchgate.netnih.gov

Challenges and Mitigation Strategies for Racemization in DL-Amino Acid Incorporation

The primary challenge in synthesizing peptides containing both D and L amino acids is controlling stereochemistry. Epimerization, the conversion of one stereoisomer into its epimer, can occur during peptide synthesis, leading to diastereomeric impurities that are difficult to separate from the desired product. mdpi.comdntb.gov.ua

Mechanistic Understanding of Epimerization Pathways in Peptide Synthesis

Epimerization of an amino acid residue during peptide synthesis can occur via two main mechanisms: mdpi.com

Oxazolone (B7731731) Formation: This is considered the predominant pathway for racemization. mdpi.com During the activation of the C-terminal carboxylic acid of an N-protected amino acid or peptide, an intermediate oxazol-5(4H)-one can form. The α-proton of the oxazolone is acidic and can be abstracted by a base. Subsequent re-protonation can occur from either side, leading to a loss of stereochemical integrity (racemization). mdpi.comhighfine.com Urethane-based protecting groups like Fmoc are designed to suppress oxazolone formation, making this pathway less likely for the incoming amino acid but still a concern during fragment condensation. nih.gov

Direct Enolization (Hα Abstraction): A base present in the reaction mixture can directly abstract the α-proton of the activated amino acid residue. mdpi.com The resulting carbanion (enolate) is planar, and re-protonation can lead to racemization. This pathway is particularly relevant for amino acid residues with highly acidic α-protons or when strong bases are used. mdpi.comhighfine.com

For the synthesis of this compound, the key is to ensure that during the coupling of Fmoc-D-Pro-OH, no epimerization to Fmoc-L-Pro-OH occurs, and vice-versa.

Additives and Reaction Conditions for Stereochemical Integrity Preservation

Several strategies are employed to preserve the stereochemical integrity of the amino acids during coupling:

Coupling Additives: As mentioned, additives like HOBt, HOAt, and their safer, non-explosive alternatives like OxymaPure are crucial. rsc.orghighfine.com They convert the highly reactive activated intermediate into a more stable active ester, which is less prone to racemization before it couples with the free amine. rsc.orghighfine.com HOAt and its derivatives are generally considered superior in suppressing racemization. peptide.comhighfine.com

Choice of Base: The basicity and steric hindrance of the tertiary amine used during the coupling step significantly influence the rate of racemization. highfine.com Highly basic and sterically unhindered bases can promote epimerization. N,N-diisopropylethylamine (DIEA) is commonly used, but for particularly sensitive couplings, a more hindered, weaker base like 2,4,6-collidine (TMP) may be preferred to minimize racemization. highfine.comresearchgate.net

Reaction Temperature: Lowering the reaction temperature can help reduce the rate of epimerization. However, this can also slow down the desired coupling reaction, so a balance must be struck. luxembourg-bio.com Microwave-assisted peptide synthesis, which uses elevated temperatures to accelerate reactions, requires careful optimization of conditions to avoid increased racemization. researchgate.net

By carefully selecting the coupling reagents, additives, base, and reaction conditions, the synthesis of oligo-DL-proline peptides can be achieved with high stereochemical fidelity, ensuring the production of the correct diastereomer of this compound.

Impact of Racemization on Oligopeptide Purity and Subsequent Applications

The stereochemical integrity of amino acids is paramount in peptide synthesis, as the three-dimensional structure of a peptide, which dictates its function, is directly dependent on the configuration of its constituent chiral centers. During the synthesis of oligo-DL-proline peptides, the risk of racemization—the conversion of a chiral L- or D-amino acid into a mixture of both enantiomers—is a significant concern. This is particularly true during the activation of the carboxylic acid group of an amino acid for coupling, a step where the α-carbon is rendered susceptible to deprotonation and subsequent reprotonation, leading to a loss of stereochemical purity. nih.gov

The impact of racemization on the purity of this compound is profound. Since the target compound is a mixture of diastereomers by design (containing both D- and L-proline), uncontrolled racemization at each coupling step introduces additional, unintended stereoisomers. For instance, the coupling of Fmoc-DL-Pro-OH to a growing DL-proline chain should ideally result in a specific set of diastereomers. However, if the activated Fmoc-DL-Pro-OH racemizes before coupling, it leads to the formation of scrambled sequences. This complicates the stereochemical makeup of the final product, transforming a defined mixture of diastereomers into a complex and difficult-to-characterize collection of stereoisomers. Studies have shown that the rate of racemization during solid-phase peptide synthesis can be around 0.4% or less per cycle, but this can vary based on the specific amino acid and coupling conditions. nih.gov

The consequences of such stereochemical impurities are far-reaching for subsequent applications. In materials science, where oligo-prolines are studied for their unique conformational properties (e.g., formation of polyproline helices), a loss of stereochemical control would disrupt the regular folding patterns, altering the material's properties. In catalysis, where proline-based peptides are used as organocatalysts, the precise stereochemical arrangement around the active site is crucial for enantioselectivity. rsc.org The presence of unwanted diastereomers can drastically reduce the catalyst's efficiency and selectivity. Measurement of the racemate content is a critical aspect of determining the purity of peptide products. cat-online.com Accurate quantification, often requiring derivatization followed by gas or liquid chromatography, is necessary to ensure the product meets the specifications for its intended use. cat-online.com

Below is a table illustrating the potential increase in stereoisomeric complexity due to racemization during the synthesis of a tetrapeptide.

Synthesis StageIdeal Number of StereoisomersPotential Number with RacemizationImpact on Purity
Dipeptide (Pro-Pro) 4 (LL, DD, LD, DL)>4Introduction of unintended diastereomers.
Tripeptide (Pro-Pro-Pro) 8>8Increased complexity, difficult separation.
Tetrapeptide (Pro-Pro-Pro-Pro) 16>16Significant contamination with isomers, compromising structural and functional integrity.

Fragment Condensation and Solution-Phase Synthesis (LPPS) Approaches for Oligo-DL-Proline Systems

While stepwise solid-phase peptide synthesis (SPPS) is a common method for building peptides, alternative strategies like fragment condensation and liquid-phase peptide synthesis (LPPS) offer distinct advantages for constructing oligo-DL-proline systems. nih.govspringernature.com

Fragment Condensation involves the synthesis of smaller, protected peptide segments, which are then coupled together to form the final, longer oligopeptide. For Fmoc-(DL-Pro)4-OH, a potential strategy would be to synthesize two dipeptide fragments, such as Fmoc-DL-Pro-DL-Pro-OH, and then couple them. This approach can be performed either on a solid support or entirely in solution. researchgate.netresearchgate.net A key benefit is that the intermediate fragments can be purified, which helps to remove deletion sequences or other byproducts before the final coupling, potentially leading to a purer final product. researchgate.net However, the major challenge in fragment condensation is the heightened risk of racemization at the C-terminal amino acid of the coupling fragment, which can be more pronounced in larger peptide segments. researchgate.net

Liquid-Phase Peptide Synthesis (LPPS) , also known as solution-phase synthesis, offers another powerful alternative. In LPPS, all reactions (coupling and deprotection) occur in solution. nih.gov This method avoids the steric constraints and potential side reactions associated with the solid resin support used in SPPS. nih.gov LPPS is highly scalable and allows for the purification and characterization of intermediate products at each stage, ensuring high purity of the subsequent fragment. nih.gov For oligo-DL-proline synthesis, this means each di-, tri-, and tetrapeptide intermediate can be isolated and verified before proceeding, providing greater control over the final product's quality.

The table below compares these two methodologies for the synthesis of oligo-DL-proline systems.

FeatureFragment CondensationLiquid-Phase Peptide Synthesis (LPPS)
Strategy Synthesizes and couples smaller peptide blocks (e.g., 2+2). researchgate.netStepwise or fragment-based synthesis carried out entirely in solution. nih.gov
Key Advantage Efficient for long sequences; intermediates can be purified. researchgate.netHigh scalability, easy purification of intermediates, real-time monitoring. nih.gov
Key Disadvantage High risk of racemization during fragment coupling. researchgate.netCan be more time-consuming and labor-intensive than automated SPPS.
Applicability to Oligo-Proline Useful, but racemization at the proline C-terminus must be carefully controlled.Excellent for ensuring high purity and stereochemical control of intermediates.

Purification and Isolation of Synthetic this compound

Following the synthesis of Fmoc-(DL-Pro)4-OH, a multi-step purification and isolation process is required to separate the target oligopeptide from a mixture of impurities. These impurities typically include deletion sequences (shorter peptides), incompletely deprotected peptides, and diastereomers resulting from racemization.

The initial step after synthesis and cleavage from a solid support (if used) is often precipitation . The crude peptide, dissolved in the cleavage cocktail (commonly containing Trifluoroacetic Acid - TFA), is precipitated by adding a cold non-polar solvent like diethyl ether. rsc.org This removes many of the small-molecule scavengers and reagents used during cleavage, providing a semi-purified solid product. sigmaaldrich.com

The primary tool for achieving high purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . ajpamc.com This technique separates molecules based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent (e.g., water with 0.1% TFA) and injected into an HPLC column packed with a non-polar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% TFA) is then applied. rsc.org

Highly polar impurities (e.g., salts, truncated hydrophilic sequences) elute first.

The Fmoc-protected tetrapeptide , being significantly hydrophobic due to the Fmoc group and four proline residues, is retained longer on the column.

Closely related impurities , such as deletion sequences (e.g., Fmoc-(Pro)3-OH), will have different retention times and can be separated. Diastereomers may also be separated depending on the column's efficiency and the specific isomers.

Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized (freeze-dried) to yield the final product as a white, fluffy solid. nih.gov The identity and purity of the isolated this compound are then confirmed using analytical techniques like Mass Spectrometry (to verify the molecular weight) and analytical HPLC (to confirm purity). rsc.org

A typical purification workflow is summarized in the table below.

Purification StepPurposeTypical Purity Achieved
Precipitation (with cold ether) Removal of cleavage reagents and scavengers.50-70%
RP-HPLC (Preparative) Separation of the target peptide from impurities based on hydrophobicity.>95%
Lyophilization Removal of solvents to yield a stable, solid product.>95% (Purity maintained)

Conformational Analysis and Structural Characterization of Fmoc Dl Pro Dl Pro Dl Pro Dl Pro Oh

Theoretical and Computational Approaches to Conformational Landscape Exploration

Computational methods are powerful tools for exploring the vast conformational space available to a molecule and identifying its most stable structures.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to predict molecular structures and energies from first principles, without relying on experimental data. nih.govstackexchange.comyoutube.com These methods solve the electronic Schrödinger equation to determine the electron distribution and energy of a molecule. youtube.com For complex molecules like Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, these calculations can identify energetically favorable conformations (energy minima) and the energy barriers between them (transition states). rsc.orgnih.gov

DFT, in particular, has become a popular method due to its balance of accuracy and computational cost. nih.gov It is used to study the geometric structures, electronic properties, and thermodynamic properties of molecules. nih.gov For instance, DFT calculations can predict the preferred puckering of the proline ring and the relative energies of different cis/trans isomers of the peptide bonds. Research on similar proline-containing peptides has shown that DFT can effectively model these structural features. rsc.org The choice of the functional and basis set is crucial for obtaining accurate results. Double-hybrid functionals, for example, have shown excellent performance in predicting the energies of proline-containing peptides. rsc.org

A theoretical study on β-proline oligopeptides with alternating chirality demonstrated that quantum mechanical calculations could determine the relative stability of different ring puckers, such as Cγ-endo and Cγ-exo conformations. nih.gov For example, the Cγ-endo pucker was found to be more stable than the Cγ-exo form in dimethyl sulfoxide (B87167) solution and in the gas phase. nih.gov

Table 1: Representative Theoretical Energy Calculation Data for Proline Conformers

ConformationMethodBasis SetRelative Energy (kcal/mol)
Ac-trans-Pro-OMe (down-pucker)DSD-PBEP86-D3BJdef2-QZVP0.00
Ac-trans-Pro-OMe (up-pucker)DSD-PBEP86-D3BJdef2-QZVP0.83
Ac-cis-Pro-OMe (down-pucker)DSD-PBEP86-D3BJdef2-QZVP2.50
Ac-cis-Pro-OMe (up-pucker)DSD-PBEP86-D3BJdef2-QZVP3.15

This table is illustrative and based on findings for proline dipeptide analogues to demonstrate the type of data obtained from DFT calculations. rsc.org The actual values for this compound would require specific calculations.

While quantum mechanical calculations provide static pictures of energy minima, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its conformational changes and interactions with its environment, such as a solvent. nih.govnih.gov

For Fmoc-protected peptides, MD simulations can reveal how the bulky Fmoc group influences the peptide's folding and self-assembly. researchgate.net Simulations of Fmoc-dipeptides have shown that they can rapidly self-assemble in aqueous solution to form ordered nanostructures, driven by interactions like π-π stacking of the fluorenyl rings. researchgate.net The solvent plays a critical role in the conformational preferences of oligoprolines. nih.gov Water tends to stabilize the polyproline II (PPII) helix, a left-handed helix with all-trans peptide bonds, while aliphatic alcohols can favor the polyproline I (PPI) helix, a right-handed helix with all-cis peptide bonds. nih.govnih.gov MD simulations can explicitly model these solvent effects, providing insights into the conformational landscape under different conditions. nih.govnih.gov

Table 2: Proline Puckering Preferences in Different Environments

Peptide ContextPuckering PreferenceMethod of Determination
Proline at Xaa position in (Pro-Pro-Gly)nDown (Cγ-endo)X-ray Crystallography
Hydroxyproline at Yaa position in (Pro-Hyp-Gly)nUp (Cγ-exo)X-ray Crystallography
cis-Proline residuesDown (Cγ-endo)Statistical Database Analysis
4R-(4-nitrobenzoate)-hydroxyprolineExo puckerExperimental (Gauche effect)
4S-(4-nitrobenzoate)-hydroxyprolineEndo puckerExperimental (Gauche effect)

This table summarizes general findings on proline puckering from various studies to illustrate established trends. nih.govaip.orgnih.gov

Experimental Spectroscopic Techniques for Elucidating Higher-Order Structures

Experimental techniques provide crucial data to validate and refine the structural models obtained from computational methods.

Circular Dichroism (CD) spectroscopy is a widely used technique for assessing the secondary structure of peptides and proteins. nih.govacs.org It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting CD spectrum in the far-UV region (typically 190-250 nm) is sensitive to the peptide backbone conformation. For example, α-helices, β-sheets, and random coils all have distinct CD signatures.

The Fmoc group itself is a chromophore and contributes to the CD spectrum, a factor that must be considered when analyzing the spectra of Fmoc-peptides. rsc.orgnih.gov Studies on alternating D- and L-proline oligomers have shown that their Electronic Circular Dichroism (ECD) patterns can be complex. nih.gov The spectra can be influenced by the number of proline residues (odd or even) and contributions from the N-terminal group. nih.gov In these systems, the CD intensity was observed to decrease with increasing chain length, suggesting that the influence of the chiral end groups diminishes as the peptide gets longer. nih.gov For this compound, CD spectroscopy would be instrumental in determining the predominant secondary structure in solution and how it might change with solvent or temperature.

Table 3: Characteristic Far-UV CD Maxima for Peptide Secondary Structures

Secondary StructurePositive Maxima (nm)Negative Maxima (nm)
α-Helix~192~208, ~222
β-Sheet~195-200~215-220
Polyproline II (PPII)~228~206
Random Coil~212~198

This table presents generally accepted CD spectral characteristics for common peptide secondary structures. acs.org

Vibrational Circular Dichroism (VCD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the local conformation and hydrogen bonding of peptides. nih.govbruker.comrsc.org VCD measures the differential absorption of circularly polarized infrared light, providing detailed information about the three-dimensional arrangement of atoms. wikipedia.org FTIR spectroscopy measures the absorption of infrared light, which excites molecular vibrations. acs.orgyoutube.com

The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly useful as it arises mainly from the C=O stretching vibration of the peptide backbone and is sensitive to secondary structure. acs.orgnih.gov The amide II band is more complex but provides information on N-H bending and C-N stretching, as well as hydrogen bonding involving the NH group. acs.org

Table 4: Typical Amide I Frequencies for Different Secondary Structures

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650–1658
β-Sheet1620–1640 (low), 1680-1700 (high)
β-Turn1660-1685
Random Coil1640–1648
Polyproline II~1647
Polyproline I~1657

This table provides representative Amide I frequencies from FTIR studies of peptides and proteins. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, Variable Temperature NMR) for Local Conformation, Cis-Trans Isomerization, and Solvent Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the solution-state structure of peptides, providing atomic-level insights into conformational equilibria. mdpi.com For this compound, the presence of three internal X-Pro peptide bonds, each capable of existing in either a cis or trans conformation, results in a complex mixture of isomers in solution. The energy barrier to cis-trans isomerization is significant, leading to slow interconversion on the NMR timescale (10⁻³ to 10⁻² s⁻¹). imrpress.comnih.gov Consequently, distinct sets of resonance signals are observed for each conformationally unique proline residue in the different isomers. imrpress.com

1D ¹H and ¹³C NMR spectra would exhibit signal multiplicity, particularly for the proline α-carbon (Cα) and δ-carbon (Cδ) resonances, which are sensitive to the cis/trans state of the preceding peptide bond. mdpi.comresearchgate.net The presence of the alternating D- and L-stereochemistry further complicates the spectra, as it influences the local chemical environment of each residue.

2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for assigning specific signals to specific isomers. The key distinction is made by observing the through-space proximity of protons. For a trans X-Pro bond, a strong NOE is detected between the α-proton of residue X (Hα(i)) and the δ-protons of the proline residue (Hδ(i+1)). Conversely, for a cis X-Pro bond, a strong NOE is observed between the α-protons of both residues (Hα(i) and Hα(i+1)). imrpress.com

Variable Temperature (VT) NMR studies can provide data on the thermodynamics and kinetics of the cis-trans isomerization. By acquiring spectra at different temperatures, changes in the populations of the various isomers can be monitored to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the states. Furthermore, coalescence experiments or 2D EXSY (Exchange Spectroscopy) can be used to measure the rate constants and activation energy (Ea) for the interconversion process. The solvent plays a critical role, as solvent polarity can shift the cis/trans equilibrium. For instance, in N-acetyl-proline-glycine-proline-OH, the populations of isomers differed between aqueous solutions and DMSO. nih.gov

Table 1: Expected ¹³C NMR Chemical Shift Ranges (ppm) for Proline Residues Indicating Cis/Trans Isomerism Based on data from proline-containing peptides. Actual values for the target compound may vary.

Carbon Trans Conformation Cis Conformation Δδ (trans - cis)
~32 ppm ~31 ppm ~1 ppm
~25 ppm ~28 ppm ~-3 ppm

Raman Optical Activity (ROA) Spectroscopy for Chiral Vibrational Signatures

Raman Optical Activity (ROA) spectroscopy measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. researchgate.net This technique is exceptionally sensitive to the molecular conformation and provides detailed information about the chiral arrangement of both the peptide backbone and amino acid side chains in solution. cas.czresearchgate.net

For a poly-L-proline peptide adopting a stable polyproline II (PPII) helix, characteristic ROA bands are observed. cas.cz Key spectral markers for the PPII conformation in poly-L-proline include positive bands around 1319 cm⁻¹ (amide III region) and 1675 cm⁻¹ (amide I region). nih.gov Studies on oligo-L-proline have identified significant ROA signals at approximately 405 cm⁻¹, 535 cm⁻¹, and 945 cm⁻¹, whose intensity correlates with the formation of a stable PPII helix. cas.cz

Influence of DL-Stereochemistry on Polyproline Helical Conformations

Interplay of D- and L-Proline Residues in Helical Handedness and Stability

Proline oligomers are known to form distinct helical structures. Poly-L-proline typically forms a left-handed polyproline II (PPII) helix, a relatively open and flexible structure with all peptide bonds in the trans conformation. wikipedia.orgnih.gov Conversely, poly-D-proline would form a mirror-image, right-handed PPII helix.

In this compound, the strict alternation of D and L stereocenters along the peptide backbone fundamentally disrupts the formation of a continuous, single-handed helix. The propensity of an L-proline residue to induce a left-handed turn is immediately counteracted by the following D-proline residue's preference for a right-handed turn. This stereochemical frustration prevents the cooperative stabilization required for an extended helical structure like PPII or the more compact polyproline I (PPI) helix. researchgate.net

Structural Determinants Governing Folding and Stability in this compound

The folding and stability of this compound are governed by a unique set of structural determinants that preclude the formation of a single, stable, well-defined tertiary structure. Instead, the peptide exists as a dynamic ensemble of interconverting conformers.

The primary determinants are:

Alternating Stereochemistry : The strict D,L,D,L sequence is the most significant factor. It introduces stereochemical conflict that prevents the propagation of a regular, single-handed helical structure, such as the PPII helix, which is a major stabilizing element in homo-chiral proline oligomers. researchgate.net This leads to a largely disordered backbone conformation.

Prolyl Cis-Trans Isomerization : With three internal prolyl bonds, the peptide can exist in multiple isomeric forms that interconvert slowly. researchgate.net This conformational heterogeneity contributes to the lack of a single folded state. The stability of the peptide is not that of a single structure but rather the population-weighted average stability of the entire ensemble of isomers.

Proline Ring Pucker : Each proline residue's pyrrolidine (B122466) ring can adopt different puckered conformations (e.g., Cγ-endo or Cγ-exo), adding another layer of structural complexity and flexibility. nih.gov

Lack of Intramolecular Hydrogen Bonds : Polyproline structures are inherently devoid of the stabilizing main-chain hydrogen bonds that define α-helices and β-sheets, as proline's cyclic side chain incorporates the backbone amide nitrogen, leaving no amide proton to act as a hydrogen bond donor. wikipedia.orgyoutube.com Stability in polyproline helices arises from steric effects and favorable interactions with the solvent, which are disrupted in the mixed-chirality peptide.

The N-terminal Fmoc Group : This large, aromatic, and hydrophobic group will influence the local conformation of the N-terminal residue and may engage in solvent or intramolecular interactions, but it is not sufficient to drive the folding of the entire chain into a stable, ordered structure, especially given the disruptive influence of the alternating stereochemistry.

Supramolecular Self Assembly and Nanostructure Formation

Driving Forces and Mechanisms of Self-Assembly in Fmoc-Protected Peptides

The self-assembly of Fmoc-protected peptides is a nuanced process driven by a combination of non-covalent interactions. The Fmoc moiety, a bulky and aromatic group, is a key player in initiating and guiding this molecular organization.

Contribution of Intermolecular Hydrogen Bonding and Hydrophobic Interactions

While π-π stacking initiates the assembly, the resulting nanostructures are further stabilized by a network of intermolecular hydrogen bonds. nih.gov In self-assembling peptides, the amide groups of the peptide backbone are key participants in forming these hydrogen bonds, often leading to the formation of β-sheet-like structures that provide rigidity to the nanofibers. nih.govmdpi.com

Hydrophobic interactions also play a crucial role. The non-polar Fmoc group and the proline side chains are driven to aggregate to minimize their contact with the surrounding aqueous environment. mdpi.comrsc.org This "hydrophobic collapse" acts in concert with the more specific π-π stacking and hydrogen bonding to stabilize the final self-assembled structure. mdpi.com The balance of these interactions ultimately determines the morphology and properties of the resulting nanomaterial. nih.gov

Impact of DL-Proline Stereochemistry on Supramolecular Architectures

The stereochemistry of the amino acids within a peptide sequence profoundly influences the final three-dimensional structure of the self-assembled material. digitellinc.com The use of alternating D- and L-proline residues in Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH introduces specific conformational constraints that are critical in determining the architecture of the resulting nanostructures.

Influence on Gelation Properties and Rheological Behavior of Self-Assembled Networks

The morphology of the self-assembled nanostructures is directly linked to the macroscopic properties of the material, including its ability to form a hydrogel. nih.govrsc.org The formation of an entangled network of nanofibers is often a prerequisite for hydrogelation. mdpi.comrsc.org The alternating DL-stereochemistry of the proline residues can affect the length and flexibility of these nanofibers, thereby influencing the mechanical properties of the resulting hydrogel. nih.gov

Rheology, the study of the flow of matter, is used to characterize the viscoelastic properties of these self-assembled networks. nih.gov The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of the material's response, respectively, provide insight into the gel's strength and behavior. researchgate.net For a material to be considered a gel, G' is typically significantly higher than G''. nih.gov The specific arrangement of the DL-proline residues will influence the density and nature of the cross-links within the nanofiber network, thereby modulating the rheological behavior of the hydrogel. nih.govmdpi.com

Characterization of Self-Assembled States and Higher-Order Structures

A variety of analytical techniques are used to investigate the morphology and structural organization of the nanostructures formed by this compound.

Table 1: Techniques for Characterization of Self-Assembled Nanostructures

Technique Information Obtained
Transmission Electron Microscopy (TEM) Provides high-resolution, two-dimensional images to visualize the morphology and measure the dimensions of nanostructures like nanofibers and nanoparticles. manchester.ac.uknih.gov
Scanning Electron Microscopy (SEM) Offers three-dimensional images of the surface topography of the assembled structures, which is particularly useful for visualizing the network architecture of hydrogels. nih.gov
Atomic Force Microscopy (AFM) Enables high-resolution imaging of nanostructures in different environments, providing data on their height, width, and surface features. mdpi.com
Circular Dichroism (CD) Spectroscopy Probes the secondary structure of the peptide backbone and the chiral arrangement of the molecules within the self-assembled material. bohrium.comresearchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence and nature of intermolecular hydrogen bonding by analyzing shifts in the characteristic vibrational bands of the amide groups. manchester.ac.uknih.gov
Fluorescence Spectroscopy Monitors the π-π stacking of the Fmoc groups by detecting changes in the fluorescence emission, such as a shift to longer wavelengths (red-shift) upon aggregation. mdpi.com

| Rheology | Measures the mechanical properties of the hydrogel, including its stiffness (storage modulus, G') and viscosity (loss modulus, G''). nih.govresearchgate.net |

The combined use of these techniques provides a comprehensive understanding of the self-assembly process, from the molecular interactions driving the formation of the nanostructures to the macroscopic properties of the final material.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fmoc-protected peptides
Fmoc-peptide conjugates
Fmoc-peptide hydrogelators
Fmoc-dipeptides
Fmoc-tetrapeptides

Adaptive and Responsive Supramolecular Systems Enabled by this compound

A key feature of supramolecular systems is their ability to respond to external stimuli, making them "smart" or adaptive materials. researchgate.net Fmoc-peptide hydrogels have been designed to respond to various triggers, including pH, temperature, ionic strength, and the presence of specific enzymes. rsc.orgrsc.org This responsiveness stems from the non-covalent nature of the interactions holding the assembly together.

For this compound, the terminal carboxylic acid group presents a clear handle for pH-responsiveness. At pH values significantly above its pKa, the carboxylate anion would introduce electrostatic repulsion, potentially destabilizing the assembled structures and leading to a gel-sol transition. acs.org Conversely, lowering the pH would neutralize the charge, favoring assembly. rsc.org

Furthermore, the peptide bonds could be susceptible to cleavage by specific proteases, allowing for the design of enzyme-responsive systems. While oligoproline sequences are generally resistant to common proteases, specific prolinases could be employed to trigger the disassembly of the nanostructures. This could be harnessed for applications in controlled drug release, where the presence of a disease-related enzyme would trigger the release of an encapsulated therapeutic agent. The dynamic nature of the π-π stacking and potential hydrogen bonds could also impart thermo-responsive and self-healing properties to a hydrogel formed from this peptide. rsc.org

Chiroptical Phenomena and Enantioselective Properties

Origin and Manifestation of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in DL-Proline Oligomers

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are exquisitely sensitive to the chiral nature of molecules. In peptides, the primary sources of these phenomena are the chiral α-carbon atoms of the amino acid residues and the helical secondary structures that may form. For oligomers of proline, the conformation is largely dictated by the steric constraints of the pyrrolidine (B122466) ring, leading to characteristic CD spectra.

In homooligomers of L-proline, a polyproline II (PPII) helix, a left-handed helix, is commonly observed. This structure gives rise to a characteristic CD spectrum with a strong negative band around 204-206 nm and a weak positive band around 228 nm. researchgate.net The intensity of these bands is dependent on the length of the oligomer, with the helical structure becoming more defined as the chain elongates. nih.gov For instance, studies on unblocked L-proline oligomers show that the formation of the left-handed twist conformation begins at a chain length of n=3 and by n=5, the spectrum closely resembles that of a PPII helix. nih.gov Conversely, D-proline homopolymers exhibit a mirror-image CD spectrum, consistent with the formation of a right-handed PPII helix. researchgate.net

Table 1: Representative CD Spectral Data for Proline-Containing Peptides

PeptideSecondary StructurePositive CD Band (nm)Negative CD Band (nm)Reference
Poly-L-prolinePPII helix~228~206 nih.gov
L-Proline undecamer (L-Pro₁₁)PPII-like--3.4 x 10⁴ deg cm² dmol⁻¹ researchgate.net
CollagenPPII-type~220- nih.govnih.gov
Disordered PeptidesRandom coil-Strong negative band <200 nih.gov
This table presents data for related proline-containing peptides to illustrate the principles of CD spectroscopy, as specific data for Fmoc-(DL-Pro)4-OH is not available.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) as Complementary Probes for Chiral Structure

Vibrational chiroptical spectroscopy, including Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA), offers a powerful alternative for probing the chiral structure of peptides. acs.org These techniques measure the differential interaction of chiral molecules with left and right circularly polarized infrared radiation (VCD) or scattered light (ROA). acs.orgwikipedia.org They are particularly sensitive to the conformation of the peptide backbone and can provide detailed structural information in solution. nih.gov

VCD spectra of peptides are dominated by signals from the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) vibrational modes. The coupling between these vibrational modes along the peptide backbone makes VCD an excellent tool for determining secondary structure. nih.govacs.org For L-proline oligomers, VCD studies have shown a conformational dominance of the trans amide conformation with a left-handed twist, which develops with increasing chain length. nih.gov A study on blocked linear, alternating D- and L-proline oligopeptides revealed VCD spectra in the amide I region that were opposite in sense to those of L-proline oligomers, suggesting a preference for a right-handed helical conformation. nih.gov However, the interpretation was complicated by the presence of mixed cis-trans amide bond conformations. nih.gov The intensity of the VCD signal in these alternating systems was found to decrease with increasing chain length, possibly due to a diminishing influence of the chiral end groups. nih.gov

Raman Optical Activity (ROA) is another vibrational chiroptical technique that provides complementary information to VCD. wikipedia.org ROA is particularly sensitive to the stereochemistry of the molecule and has been used to study the conformation of proteins, nucleic acids, and carbohydrates in aqueous solution. wikipedia.org ROA studies on poly-L-proline have been instrumental in characterizing the polyproline II (PPII) helical conformation. researchgate.netwikipedia.orgosti.gov A characteristic sharp positive band at approximately 1315 cm⁻¹ in the ROA spectrum is a hallmark of the PPII helix. researchgate.net While specific ROA data for Fmoc-(DL-Pro)4-OH is not available, the technique holds significant potential for characterizing its solution conformation, including the local chirality and side-chain orientations. nih.govacs.org The development of techniques like surface-enhanced Raman optical activity (SEROA) may offer enhanced signals for detailed structural analysis. rsc.org

Table 2: Key Vibrational Bands in Peptide VCD and ROA

Vibrational ModeApproximate Wavenumber (cm⁻¹)Information Provided
Amide I (C=O stretch)1600-1700Highly sensitive to secondary structure (α-helix, β-sheet, turns, random coil) through exciton (B1674681) coupling.
Amide II (N-H bend, C-N stretch)1500-1600Complements Amide I in secondary structure analysis.
Amide III1200-1300Also sensitive to backbone conformation. A strong positive ROA band around 1319 cm⁻¹ is characteristic of PPII helices. osti.gov
This table provides a general overview of important vibrational bands for peptide analysis.

Circularly Polarized Luminescence (CPL) in Chiral Peptide Systems and Chirality Amplification

Circularly Polarized Luminescence (CPL) is the emission analogue of circular dichroism, measuring the differential emission of left and right circularly polarized light from a chiral luminophore. mdpi.comnih.gov This technique provides information about the chiral environment in the excited state. For a molecule like Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH, the fluorenyl group of the Fmoc protecting group can act as a luminophore.

The CPL signal is quantified by the dissymmetry factor, g_lum, which is the ratio of the CPL intensity to the total luminescence intensity. mdpi.com The magnitude and sign of the g_lum factor are sensitive to the chiral arrangement of the luminophore and its surrounding environment. In peptide systems, CPL can be induced in an achiral chromophore by the chiral peptide backbone, or the inherent chirality of a chromophore can be modulated by the peptide's conformation. mdpi.commdpi.com

Fmoc-protected amino acids and peptides are known to self-assemble into various nanostructures, and this assembly can lead to an amplification of chirality. nih.govnih.gov This means that the chirality at the molecular level can be translated and amplified into a macroscopic chiral structure, often resulting in enhanced chiroptical signals, including CPL. nih.gov For instance, the formation of chiral microrolls from dipeptide assemblies has been shown to exhibit intense CPL. nih.gov The specific interactions, such as hydrogen bonding and π-π stacking involving the Fmoc groups, play a crucial role in directing the self-assembly and the resulting supramolecular chirality. nih.gov

While direct CPL studies on Fmoc-(DL-Pro)4-OH have not been reported, it is plausible that this molecule could exhibit interesting CPL properties, especially upon aggregation or self-assembly. The alternating D- and L-proline residues could lead to unique folded or helical structures that would create a specific chiral environment around the Fmoc luminophore, influencing its CPL emission. The study of CPL in such systems can provide valuable insights into the mechanisms of chiral transfer and amplification. nih.gov

Theoretical Predictions and Simulation of Chiroptical Responses

The interpretation of experimental chiroptical spectra can be greatly aided by theoretical calculations. Quantum mechanical methods, such as density functional theory (DFT), are now routinely used to predict the CD, ORD, VCD, and ROA spectra of chiral molecules. nih.gov These computational approaches allow for the correlation of specific spectral features with particular molecular conformations and have become an indispensable tool for stereochemical assignment. nih.govnih.gov

For peptides, the theoretical simulation of chiroptical spectra is a complex task due to their conformational flexibility. nih.gov A common approach involves first performing a conformational search using molecular mechanics or molecular dynamics to identify the low-energy conformers of the peptide. frontiersin.orgnih.gov Subsequently, the chiroptical spectra for each of these conformers are calculated at a higher level of theory, and a Boltzmann-weighted average is computed to generate the final theoretical spectrum for comparison with experimental data. frontiersin.org

For this compound, a thorough theoretical study would need to consider the conformational possibilities of all four proline residues, as well as the orientation of the Fmoc and hydroxyl end groups. Such simulations could predict the most likely solution-state conformations and provide a detailed interpretation of its experimental chiroptical spectra. While specific simulations for this exact molecule are not in the public domain, the established methodologies are well-suited for such an investigation. nih.govnih.gov

Exploration of Enantioselective Interactions and Chiral Recognition Mechanisms

The well-defined three-dimensional structure of chiral molecules like this compound makes them interesting candidates for applications in enantioselective recognition and catalysis. Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral molecule. This principle is fundamental to many biological processes and is the basis for chiral chromatography and asymmetric catalysis.

Proline and its derivatives have been extensively used as organocatalysts in a variety of enantioselective reactions. scielo.br The chiral environment provided by the proline scaffold can effectively control the stereochemical outcome of a reaction. Similarly, oligopeptides with defined chiral structures can act as receptors for the enantioselective binding of small molecules. The specificity of this recognition depends on the formation of a diastereomeric complex between the chiral host (the oligopeptide) and the chiral guest, where the different spatial arrangement of substituents leads to different interaction energies for the two enantiomers.

For this compound, the alternating D- and L-proline residues would create a unique chiral surface or cavity. This could potentially be exploited for the enantioselective recognition of other chiral molecules. The Fmoc group could also participate in binding through π-π stacking interactions, while the carboxyl group could form hydrogen bonds. The specific helical or folded conformation adopted by the oligopeptide in solution would be critical in determining its recognition properties.

The study of enantioselective interactions can be carried out using various techniques, including NMR spectroscopy, calorimetry, and chromatographic methods. nih.gov For example, the differential binding of enantiomers to a chiral selector can be observed as separate peaks in a chiral HPLC experiment. researchgate.net The development of DNA-encoded chemical libraries based on chiral 4-amino-proline has demonstrated the power of stereochemically defined scaffolds in achieving highly selective protein recognition. nih.gov This highlights the potential of unique proline-based structures, such as Fmoc-(DL-Pro)4-OH, in the field of molecular recognition. nih.govnih.gov

Advanced Analytical and Characterization Methodologies

Chromatographic Separations for Purity, Homogeneity, and Isomer Resolution

Chromatographic techniques are fundamental to assessing the purity and homogeneity of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH. These methods separate the target peptide from impurities based on differences in physicochemical properties like hydrophobicity, size, and charge.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing the purity of synthetic peptides. For this compound, its hydrophobicity, conferred by the four proline residues and the large, non-polar Fmoc group, makes it well-suited for retention on non-polar stationary phases like C18. Mobile phases typically consist of water and a miscible organic solvent, such as acetonitrile (B52724), with an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape and provide a source of protons for ion-pairing.

Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over traditional HPLC for this specific compound. chromatographytoday.comlabmal.com By using columns packed with smaller particles (typically sub-2 µm), UHPLC provides substantially higher resolution and peak capacity. chromatographytoday.comlabmal.com This enhanced resolving power is critical for separating the complex mixture of diastereomers arising from the DL-proline composition. nih.govresearchgate.net Each unique sequence of D- and L-proline (e.g., D-L-D-L, L-L-D-D, etc.) constitutes a distinct diastereomer, and these isomers can exhibit subtle differences in hydrophobicity, leading to slightly different retention times that can be resolved with the efficiency of UHPLC. nih.govresearchgate.net

Chiral HPLC methods can also be employed, often using polysaccharide-based stationary phases, to resolve enantiomeric pairs, although the primary challenge for this compound lies in separating its numerous diastereomers. nih.govresearchgate.net

Table 1: Typical HPLC/UHPLC Parameters for Fmoc-Tetraproline Analysis

Parameter Typical Condition Purpose
Column C18 or C8 Reversed-Phase; <2 µm particles for UHPLC, 3-5 µm for HPLC Separation based on hydrophobicity. UHPLC provides higher resolution for diastereomers. chromatographytoday.comnih.gov
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water Aqueous component of the gradient. TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) Organic component for elution.
Gradient 5-95% B over 20-60 minutes Elutes the peptide by increasing organic solvent concentration. Gradient length is optimized for resolution. nih.gov
Flow Rate 0.2-0.5 mL/min (UHPLC); 0.8-1.5 mL/min (HPLC) Adapted to column dimensions and particle size.
Temperature 25-40 °C Affects viscosity and can influence selectivity. nih.gov

| Detection | UV at 214 nm (peptide bond) and 265/301 nm (Fmoc group) | Dual wavelength detection confirms the presence of both peptide backbone and protecting group. |

Size exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume, or size in solution. lcms.cz This technique is the standard method for detecting and quantifying aggregates (dimers, trimers, and higher-order multimers) in peptide and protein samples. lcms.cznih.gov For this compound, SEC is used to confirm that the peptide exists primarily as a monomer and to quantify any high-molecular-weight species that may have formed during synthesis or storage. researchgate.net Peptides are separated on a hydrophilic stationary phase with a defined pore size. waters.com Larger molecules, like aggregates, are excluded from the pores and elute first, while smaller molecules, like the monomer, penetrate the pores to varying degrees and elute later. technosaurus.co.jp

Table 2: Representative SEC Conditions for Oligopeptide Analysis

Parameter Typical Condition Purpose
Column Silica-based with hydrophilic coating (e.g., diol), ~125-150 Å pore size Appropriate pore size for separating small peptide monomers from aggregates. waters.com
Mobile Phase Isocratic elution with an aqueous buffer (e.g., sodium phosphate, NaCl) Maintains native conformation and minimizes non-specific interactions with the column. technosaurus.co.jp
Flow Rate 0.5-1.0 mL/min Lower flow rates often improve resolution.
Temperature Ambient To avoid thermally induced degradation or aggregation.

| Detection | UV at 214 nm or 280 nm | Detection of the peptide. |

Ion exchange chromatography (IEX) separates molecules based on their net charge at a given pH. nih.gov this compound possesses a single primary ionizable group, the C-terminal carboxylic acid, which will be negatively charged (anionic) at a pH above its pKa (~3-4). Therefore, anion-exchange chromatography can be used, where the peptide binds to a positively charged stationary phase and is eluted by increasing the salt concentration or decreasing the pH of the mobile phase. youtube.com IEX is particularly useful for separating the target peptide from impurities that differ in charge state, such as variants with modifications that alter the charge.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution. springernature.com As an orthogonal technique to HPLC, it provides a complementary assessment of purity. springernature.com For this peptide, its anionic nature at neutral pH would cause it to migrate toward the anode. CE is highly efficient and requires minimal sample, making it an excellent tool for purity analysis and for resolving charged impurities from the main peptide peak. nih.gov

Table 3: General Parameters for IEX and CE Analysis

Technique Parameter Typical Condition
IEX Stationary Phase Strong or Weak Anion Exchanger (e.g., Q- or DEAE-based)
Mobile Phase pH gradient or salt gradient (e.g., NaCl, ammonium (B1175870) formate) at a constant pH > 4.
CE Capillary Fused-silica capillary (uncoated or coated)
Background Electrolyte Aqueous buffer (e.g., phosphate, borate) at pH > 4

Mass Spectrometry (MS) for Sequence Confirmation, Modifications, and Impurity Profiling

Mass spectrometry is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight data and structural information through fragmentation analysis. nih.govacs.org

Both ESI-MS and MALDI-MS are used to determine the molecular weight of this compound, confirming the successful synthesis of the full-length peptide. windows.net

Electrospray Ionization (ESI-MS) is a soft ionization technique that generates gaseous ions from a liquid solution, making it easily coupled with HPLC (LC-MS). nih.gov It typically produces multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺), although for a small peptide like this, the singly charged protonated molecule [M+H]⁺ is often dominant. ESI is highly accurate and can resolve isotopic patterns, further confirming the elemental composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) involves co-crystallizing the analyte with a UV-absorbing matrix. A laser pulse desorbs and ionizes the analyte, typically forming singly charged ions [M+H]⁺. researchgate.net MALDI is known for its high sensitivity and tolerance to buffers and salts, making it suitable for rapid screening of synthesis products. researchgate.net

Table 4: Expected Molecular Weight of this compound

Component Formula Mass (Da)
Fmoc group C₁₅H₁₁O₂ 223.25
Proline (x4) C₅H₉NO 460.58
C-terminal -OH OH 17.01
Water molecules lost (x3) H₂O -54.05
Total (Neutral) C₃₅H₄₁N₄O₇ 641.73

| [M+H]⁺ (Protonated) | C₃₅H₄₂N₄O₇⁺ | 642.74 |

Tandem mass spectrometry (MS/MS) is essential for unequivocally confirming the amino acid sequence. nih.govsc.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion at m/z 642.74) is selected and fragmented through collision-induced dissociation (CID). uci.eduyoutube.com The resulting product ions are then analyzed.

Fragmentation of peptides typically occurs along the peptide backbone, producing characteristic b-ions (containing the N-terminus) and y-ions (containing the C-terminus). youtube.com The mass difference between consecutive ions in a b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. For this tetraproline peptide, the mass difference between adjacent b-ions or y-ions would be 97.12 Da, the mass of a proline residue.

The presence of the N-terminal Fmoc group significantly influences the fragmentation pattern. nih.gov A characteristic fragmentation is the loss of the fluorenylmethoxycarbonyl group itself. The MS/MS spectrum will also help identify and characterize impurities, such as deletion sequences (e.g., Fmoc-Pro-Pro-Pro-OH), which would have a different precursor mass and a distinct fragmentation pattern. nih.govnih.gov

Table 5: Predicted Major Fragment Ions (b- and y-ions) for [M+H]⁺ of Fmoc-Pro-Pro-Pro-Pro-OH

Ion Type Sequence Fragment Calculated m/z
b-ions
b₁ Fmoc-Pro 321.37
b₂ Fmoc-Pro-Pro 418.49
b₃ Fmoc-Pro-Pro-Pro 515.61
y-ions
y₁ Pro-OH 116.13
y₂ Pro-Pro-OH 213.25

Future Research Directions and Potential Academic Applications

Rational Design of Novel Peptide-Based Biomaterials and Soft Matter

The rational design of peptide-based biomaterials is a burgeoning field, and Fmoc-peptides are at its forefront due to their remarkable ability to self-assemble into well-ordered nanostructures, such as hydrogels. rsc.orgsmolecule.com The Fmoc group, with its bulky and hydrophobic nature, is a key driver of this self-assembly through π-π stacking interactions. iris-biotech.deiris-biotech.de The proline-rich sequence of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH introduces a unique element of conformational rigidity. Proline is known to disrupt common secondary structures like α-helices and β-sheets, and a repeating sequence of alternating D- and L-proline residues would likely induce specific, regular turns, leading to novel supramolecular architectures. nih.gov

Future research could focus on exploring the self-assembly of Fmoc-(DL-Pro)4-OH under various conditions (e.g., pH, temperature, solvent polarity) to create hydrogels with tunable mechanical properties. These materials could find applications in tissue engineering, drug delivery, and 3D cell culture. The alternating chirality of the proline residues might lead to the formation of unique fibrillar or nanotubular structures with controlled morphologies, a desirable feature for creating sophisticated biomimetic scaffolds.

Fundamental Studies on Chirality Transfer and Amplification in Supramolecular Systems

Chirality is a fundamental property of biological systems, and understanding how molecular chirality is transferred and amplified to the supramolecular level is a key area of research. iris-biotech.denih.gov The alternating D- and L-proline residues in this compound make it an exceptional candidate for studying these phenomena. The defined stereochemistry at each proline unit could dictate the handedness of the resulting self-assembled structures, leading to the formation of chiral nanofibers or helical ribbons.

Investigating the co-assembly of Fmoc-(DL-Pro)4-OH with other chiral molecules could reveal insights into stereoselective recognition and the templating of supramolecular chirality. Such studies would be crucial for developing chiral sensors, enantioselective separation materials, and chiroptical devices. The ability to control the helical pitch and diameter of the assemblies by varying the sequence of D- and L-amino acids would be a significant step forward in the bottom-up fabrication of complex chiral materials. nih.gov

Theoretical Advancement in Predicting Conformational and Assembly Behavior of Complex Peptides

The conformational landscape of a peptide dictates its self-assembly pathway and the final morphology of the resulting nanostructures. Due to the inherent flexibility and multiple degrees of freedom, accurately predicting the behavior of complex peptides remains a significant challenge. Molecular dynamics (MD) simulations and other computational methods are powerful tools for gaining insights into these processes at the atomic level. rsc.org

For this compound, computational studies could predict the preferred conformations of the monomer and its oligomers, shedding light on the initial steps of self-assembly. Simulations could explore the influence of the alternating chirality on the peptide backbone, the stability of different aggregated states, and the role of solvent molecules in mediating intermolecular interactions. These theoretical predictions would be invaluable for guiding experimental design and accelerating the discovery of novel materials based on this tetrapeptide.

Development of Advanced Analytical Techniques for Peptide Characterization

The comprehensive characterization of peptide-based materials is essential for understanding their structure-property relationships. A combination of advanced analytical techniques is required to probe these systems across different length scales. For this compound, techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) would be critical for confirming the transfer of chirality from the molecular to the supramolecular level.

High-resolution imaging techniques, including transmission electron microscopy (TEM) and atomic force microscopy (AFM), would be employed to visualize the morphology of the self-assembled nanostructures. Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) could provide detailed information about the packing and dimensions of the peptide assemblies. Furthermore, advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy techniques would be necessary to confirm the synthesis and purity of the peptide and to study its conformational dynamics in solution.

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH for experimental workflows?

  • Methodological Answer : Solubility depends on solvent selection and preparation protocols. For stock solutions, use DMSO as the primary solvent due to its compatibility with Fmoc-protected peptides. Heat the solution to 37°C and sonicate for 10–15 minutes to enhance dissolution. Avoid repeated freeze-thaw cycles; aliquot and store at -80°C (6-month stability) or -20°C (1-month stability). For aqueous buffers, gradually add co-solvents (e.g., acetonitrile) to prevent precipitation, ensuring clarity at each step .

Q. What analytical techniques are recommended for verifying the purity and identity of this compound?

  • Methodological Answer : Use reversed-phase HPLC with UV detection (220–280 nm) to assess purity (>98% by area under the curve). Confirm identity via LC-MS (ESI+ mode) to match the expected molecular weight (C₂₀H₁₉NO₄, MW 337.4 g/mol). For stereochemical validation, circular dichroism (CD) spectroscopy or chiral HPLC columns can resolve DL-Pro diastereomers .

Q. How should researchers design a solid-phase peptide synthesis (SPPS) protocol incorporating this compound?

  • Methodological Answer : Use Fmoc-SPPS with HBTU or TBTU as coupling reagents to minimize racemization. Activate the amino acid with 1–2 equivalents of DIEA in DMF. Incorporate DL-Pro sequences after orthogonal deprotection (e.g., piperidine for Fmoc removal). Monitor coupling efficiency via Kaiser or chloranil tests. Aggregation-prone regions may require backbone amide protection or microwave-assisted synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.